N-(3,3-Diethoxypropyl)acetamide

概要

説明

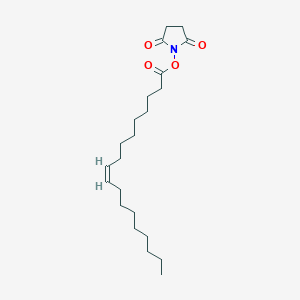

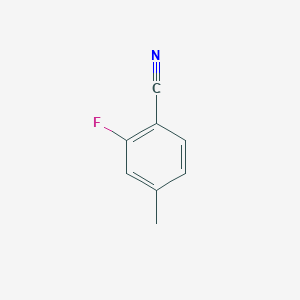

N-(3,3-Diethoxypropyl)acetamide is an organic compound that is used as an intermediate in the preparation of piperidine and homopiperidine derivatives . It is an example of an amide .

Synthesis Analysis

The synthesis of N-(3,3-Diethoxypropyl)acetamide can be achieved through various methods. One such method involves the use of 3,3-diethoxypropane and acetyl chloride . Another method involves the cleavage of 1,3-dicarbonyls through oxidative amidation .Molecular Structure Analysis

The molecular formula of N-(3,3-Diethoxypropyl)acetamide is C9H19NO3 . It has a molecular weight of 189.25200 .Chemical Reactions Analysis

As an amide, N-(3,3-Diethoxypropyl)acetamide can react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .科学的研究の応用

Synthesis of Pharmaceutical Compounds

N-(3,3-Diethoxypropyl)acetamide: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. For instance, derivatives of phenoxy acetamide, which include N-(3,3-Diethoxypropyl)acetamide , have been investigated for their pharmacological activities . These activities range from analgesic properties comparable to paracetamol to more specialized functions such as sodium channel blockers .

Catalysis in Polymer Chemistry

This compound plays a role in catalyzing reactions in polymer chemistry, particularly in the synthesis of polyurethane foams. The unique properties of N-(3,3-Diethoxypropyl)acetamide can lead to improved physical properties of the resulting polymers, making it a valuable agent in industrial applications .

Lead Acetate Catalysis

In the field of catalysis, N-(3,3-Diethoxypropyl)acetamide has been used in conjunction with lead acetate to catalyze solvent-free synthesis of amides. This process is significant as it provides a method to synthesize amides without the use of toxic reactants, under mild conditions, and with high purity .

Medicinal Chemistry Research

Medicinal chemists employ N-(3,3-Diethoxypropyl)acetamide in the design and development of new pharmaceuticals. It’s part of a collection of rare and unique chemicals provided for early discovery researchers, indicating its importance in the early stages of drug development .

Biological Activity Studies

The compound’s derivatives are studied for their biological activity. By understanding the molecular interactions and physicochemical properties of these derivatives, researchers can design new drugs with enhanced safety and efficacy .

Safety and Hazards

将来の方向性

作用機序

Target of Action

N-(3,3-Diethoxypropyl)acetamide is a derivative of acetamide . The primary target of acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .

Mode of Action

As a derivative of acetamide, it may interact with the aliphatic amidase expression-regulating protein, potentially influencing the regulation of amidase expression .

Biochemical Pathways

It is used as an intermediate in the preparation of piperidine and homopiperidine derivatives, which are inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-hsd3) . This suggests that it may play a role in the regulation of steroid hormone metabolism.

Pharmacokinetics

Its molecular weight (18925200), LogP (175200), and PSA (5105000) suggest that it may have reasonable bioavailability .

Result of Action

Its use as an intermediate in the synthesis of 17β-hsd3 inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting steroid hormone metabolism .

特性

IUPAC Name |

N-(3,3-diethoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-4-12-9(13-5-2)6-7-10-8(3)11/h9H,4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEASJBZSJYMFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCNC(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichlorothieno[3,2-d]pyrimidine](/img/structure/B33283.png)

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)